2-Acetylamino-3-(ethylthio)propanoic acid
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Overview
Description
2-Acetylamino-3-(ethylthio)propanoic acid is an organic compound with the molecular formula C7H13NO3S and a molecular weight of 191.24802. This compound is characterized by the presence of an acetylamino group, an ethylthio group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-(ethylthio)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 3-(ethylthio)propanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-3-(ethylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylamino-3-(ethylthio)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-(ethylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propanoic acid: Similar structure but with a methylthio group instead of an ethylthio group.
2-Acetylamino-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of an ethylthio group.
2-Amino-3-(ethylthio)propanoic acid: Similar structure but without the acetyl group.
Uniqueness
2-Acetylamino-3-(ethylthio)propanoic acid is unique due to the presence of both an acetylamino group and an ethylthio group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
2-acetamido-3-ethylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHABSINROVJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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